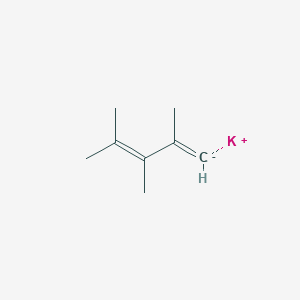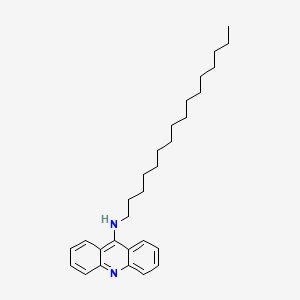
N-Hexadecylacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecylacridin-9-amine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and industrial applications. This compound is characterized by a long hexadecyl chain attached to the acridine moiety, which imparts unique properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecylacridin-9-amine typically involves the reaction of acridine with hexadecylamine. One common method is the Ullmann reaction, where N-phenylanthranilic acid is first prepared and then cyclized to form 9-chloroacridine. This intermediate is then reacted with hexadecylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexadecylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydroacridine derivatives, and various substituted acridine compounds.
Applications De Recherche Scientifique
N-Hexadecylacridin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can inhibit the replication of certain viruses and bacteria.
Industry: Utilized in the development of dyes and fluorescent materials for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of N-Hexadecylacridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The long hexadecyl chain enhances the compound’s ability to penetrate cell membranes and reach its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound with similar DNA intercalating properties.
9-Aminoacridine: A derivative with a shorter alkyl chain, used in similar applications but with different pharmacokinetic properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N-Hexadecylacridin-9-amine is unique due to its long hexadecyl chain, which enhances its lipophilicity and ability to interact with cell membranes. This property distinguishes it from other acridine derivatives and may contribute to its enhanced biological activity and potential therapeutic applications .
Propriétés
Numéro CAS |
106871-52-7 |
|---|---|
Formule moléculaire |
C29H42N2 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
N-hexadecylacridin-9-amine |
InChI |
InChI=1S/C29H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-30-29-25-20-15-17-22-27(25)31-28-23-18-16-21-26(28)29/h15-18,20-23H,2-14,19,24H2,1H3,(H,30,31) |
Clé InChI |
IWNVHASLHDOVLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


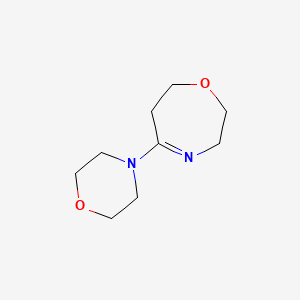
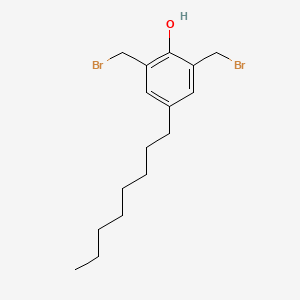
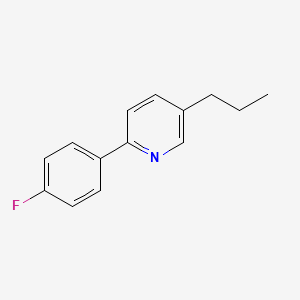
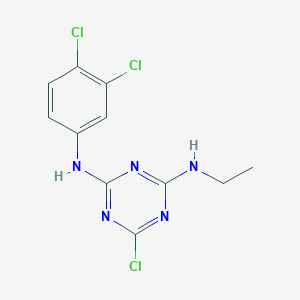

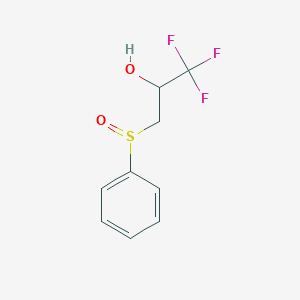
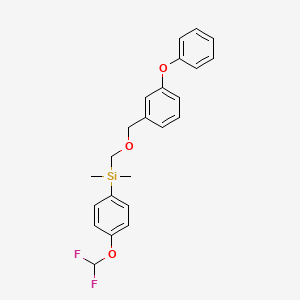
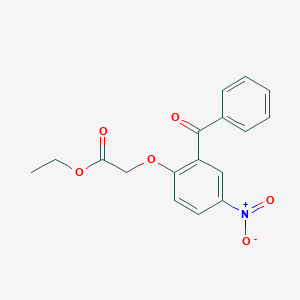
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
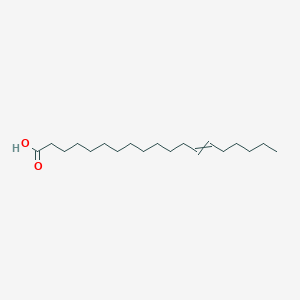


![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
